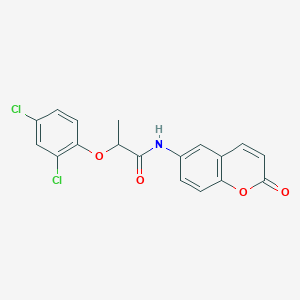
2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide, also known as DCPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPP is a member of the chromenone family and is structurally similar to coumarin, which is a naturally occurring compound found in many plants.
Wirkmechanismus
The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in oxidative stress.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has also been shown to inhibit the production of nitric oxide and cytokines, which are involved in inflammation.
In vivo studies have shown that 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide can reduce inflammation and oxidative stress in animal models of arthritis and cardiovascular diseases. 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has also been shown to exhibit herbicidal activity in various weed species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for various applications.
However, one of the limitations of using 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide in lab experiments is its potential toxicity and lack of information regarding its long-term effects. Further studies are needed to determine the optimal dosage and safety profile of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide. One of the areas of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases. Further studies are needed to determine the optimal dosage and safety profile of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide in humans.
Another area of interest is its potential as a herbicide for weed control in agriculture. Further studies are needed to determine the efficacy and safety of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide as a herbicide and its impact on the environment.
In material science, 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals. Further studies are needed to explore the potential applications of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide in material science and nanotechnology.
In conclusion, 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide exhibits a wide range of biochemical and physiological effects, making it a versatile compound for various applications. Further studies are needed to determine the optimal dosage and safety profile of 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide and its potential as a therapeutic agent, herbicide, and precursor for functional materials.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
In agriculture, 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been found to exhibit herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In material science, 2-(2,4-dichlorophenoxy)-N-(2-oxo-2H-chromen-6-yl)propanamide has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and liquid crystals.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-oxochromen-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-10(24-16-5-3-12(19)9-14(16)20)18(23)21-13-4-6-15-11(8-13)2-7-17(22)25-15/h2-10H,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILDWQQVVYNGKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=O)C=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




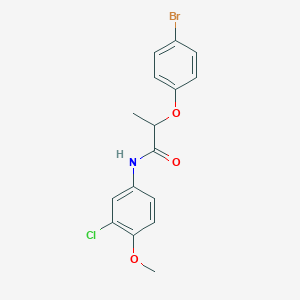
![3-chloro-4-ethoxy-N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4110888.png)
![ethyl 3-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4110895.png)
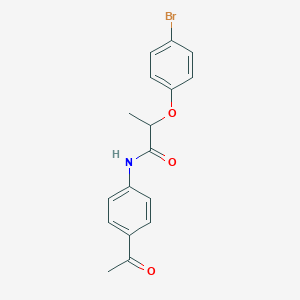
![2-(4-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4110902.png)
![3-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B4110910.png)
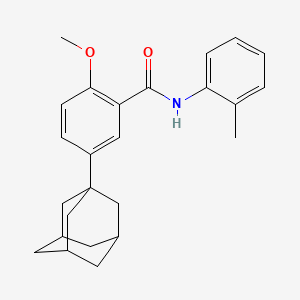
![2,6-dimethyl-1-[(2,4,5-trichlorophenoxy)acetyl]piperidine](/img/structure/B4110925.png)
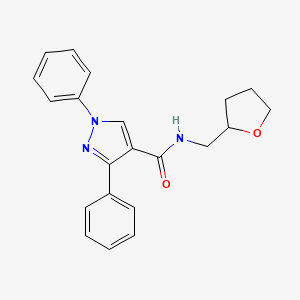
![2,4-dichloro-N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4110934.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)

![N-[1-(1-adamantyl)-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzamide](/img/structure/B4110973.png)